molecular formula C10H18O2 B12766292 (3S,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol CAS No. 14009-71-3

(3S,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol

Cat. No.: B12766292
CAS No.: 14009-71-3
M. Wt: 170.25 g/mol
InChI Key: BCTBAGTXFYWYMW-WCBMZHEXSA-N
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Description

(3S,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol is a chemical compound belonging to the class of oxanes It is characterized by the presence of an ethenyl group and a hydroxyl group attached to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,2,6-trimethyl-4H-pyran-4-one and ethenyl magnesium bromide.

    Grignard Reaction: The ethenyl magnesium bromide is reacted with 2,2,6-trimethyl-4H-pyran-4-one under anhydrous conditions to form the intermediate compound.

    Hydrolysis: The intermediate is then hydrolyzed to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance the reaction rate and yield.

    Temperature Control: Maintaining optimal temperatures to ensure the stability of intermediates and the final product.

    Purification: Employing techniques such as distillation or chromatography to purify the compound.

Chemical Reactions Analysis

Types of Reactions

(3S,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ethenyl group can be reduced to form an ethyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

    Oxidation: Formation of 6-ethenyl-2,2,6-trimethyloxan-3-one.

    Reduction: Formation of 6-ethyl-2,2,6-trimethyloxan-3-ol.

    Substitution: Formation of various substituted oxanes depending on the reagent used.

Scientific Research Applications

(3S,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors that recognize the oxane ring and functional groups.

    Pathways: The compound may modulate biochemical pathways by binding to active sites or altering enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    (3S,6R)-6-ethenyl-2,2,6-trimethyloxan-3-ol: A stereoisomer with different spatial arrangement.

    6-ethenyl-2,2,6-trimethyloxan-3-one: An oxidized derivative.

    6-ethyl-2,2,6-trimethyloxan-3-ol: A reduced derivative.

Uniqueness

    Structural Features: The specific stereochemistry of (3S,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol imparts unique properties.

    Reactivity: The presence of both ethenyl and hydroxyl groups allows for diverse chemical reactions.

Properties

CAS No.

14009-71-3

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

(3S,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol

InChI

InChI=1S/C10H18O2/c1-5-10(4)7-6-8(11)9(2,3)12-10/h5,8,11H,1,6-7H2,2-4H3/t8-,10+/m0/s1

InChI Key

BCTBAGTXFYWYMW-WCBMZHEXSA-N

Isomeric SMILES

C[C@]1(CC[C@@H](C(O1)(C)C)O)C=C

Canonical SMILES

CC1(C(CCC(O1)(C)C=C)O)C

Origin of Product

United States

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